(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Overview
Description
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, two methyl groups at positions 3 and 5, and a hydroxymethyl group at position 4. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with formaldehyde to introduce the hydroxymethyl group at position 4 .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction mixture is typically refluxed in a suitable solvent such as acetonitrile, followed by purification through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)formaldehyde or (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry: (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
(3,5-dimethyl-1H-pyrazol-4-yl)methanol: Lacks the ethyl group at position 1.
(1,5-dimethyl-1H-pyrazol-3-yl)methanol: Has a different substitution pattern on the pyrazole ring.
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)formaldehyde: An oxidized form of the compound.
Uniqueness: (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 1 and the hydroxymethyl group at position 4 allows for unique interactions with biological targets and enhances its utility in synthetic chemistry .
Properties
IUPAC Name |
(1-ethyl-3,5-dimethylpyrazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-4-10-7(3)8(5-11)6(2)9-10/h11H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKFYUMRUIGNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428281 | |
Record name | (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90152-72-0 | |
Record name | (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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